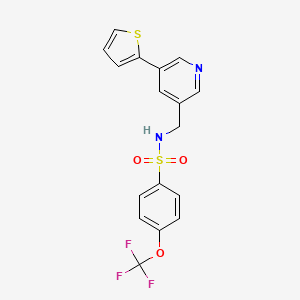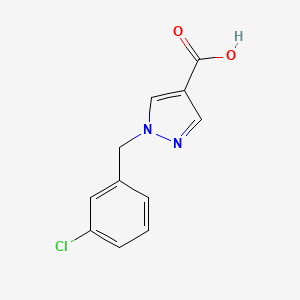![molecular formula C13H11BrClNO5S B2873857 methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate CAS No. 861208-19-7](/img/structure/B2873857.png)
methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound is a pyrrole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Reactivity
One notable area of application for similar compounds involves the synthesis of complex organic molecules. For example, compounds with bromo, methoxy, and sulfonyl functional groups are often used as intermediates in the synthesis of pharmacologically active molecules or novel organic materials. They can undergo various chemical reactions, such as nucleophilic substitution, coupling reactions, and cycloadditions, to generate compounds with intricate structures and significant biological activities (Petrov, Kalyazin, & Somov, 2021). Similarly, the introduction of sulfonyl groups into polymeric materials has been explored for modifying the properties of polymers, indicating the versatility of sulfonyl-containing compounds in material science (Esser & Parsons, 1993).
Biological Activity and Drug Design
Compounds with bromo and sulfonyl functionalities have been investigated for their biological activities. For instance, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in drug discovery and medicinal chemistry (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017). Moreover, the synthesis of compounds with specific functional groups can lead to the development of novel antiviral agents, as seen in the study of pyrimidine derivatives (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Catalysis and Organic Transformations
Furthermore, research into the development of new synthetic methodologies often features the use of compounds with halogens and sulfonyl groups as substrates or catalysts. These compounds can facilitate the formation of carbon-heteroatom bonds, crucial for constructing complex organic molecules. For example, studies on the catalyzed bromination and chlorination of primary β-C(sp3)-H bonds highlight the role of sulfoximine-based compounds in organic transformations, potentially mirroring the reactivity patterns of methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate (Rit, Yadav, Ghosh, Shankar, & Sahoo, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been shown to target proteins such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and the fibroblast growth factor receptor 2 (fgfr2) in the context of cancer .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Eigenschaften
IUPAC Name |
methyl 4-bromo-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO5S/c1-20-11-4-3-9(15)6-12(11)22(18,19)16-7-8(14)5-10(16)13(17)21-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGXHJAHIOLDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)
![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)
![4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2873779.png)

![benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2873781.png)
![1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one](/img/structure/B2873782.png)



![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)


